(R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride, commonly referred to as (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid, is an amino acid derivative characterized by a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique structural features, which include the presence of a trifluoromethyl substituent that significantly influences its chemical and biological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 255.62 g/mol .
The trifluoromethyl group is known for imparting distinct electronic and steric properties, making this compound of interest in both synthetic chemistry and pharmacology. The hydrochloride salt form enhances the compound's solubility in water, facilitating its use in various applications.
These reactions underscore the compound's potential versatility in synthetic organic chemistry.
The biological activity of (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride has been explored in various contexts. It has been shown to interact with specific molecular targets, potentially modulating enzyme activities through competitive inhibition. The presence of the trifluoromethyl group enhances binding affinity to certain receptors and enzymes, making it a candidate for further investigation in pharmacological studies. Additionally, compounds with similar structures have been associated with neuroprotective effects and modulation of neurotransmitter systems, indicating potential therapeutic applications .
Synthesis of (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride can be achieved through several methods:
This multi-step synthesis highlights the complexity involved in producing this compound.
(R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride has various applications:
Studies on (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride have indicated that it interacts with various biological targets, including enzymes involved in metabolic pathways. Interaction studies often utilize techniques such as surface plasmon resonance or enzyme kinetics assays to elucidate binding affinities and inhibition mechanisms. These studies are crucial for understanding how modifications in structure affect biological activity and for guiding further drug development efforts .
Several compounds share structural similarities with (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride, each exhibiting unique properties:
Compound Name | CAS Number | Similarity | Key Differences |
---|---|---|---|
2-Amino-2-phenylacetic acid | 104-83-8 | 0.90 | Lacks fluorine substituents |
2-Amino-2-(4-fluorophenyl)acetic acid | 1134915-25-5 | 0.98 | Contains one fluorine atom |
4-(Trifluoromethyl)-L-phenylalanine | 119009-47-1 | 0.86 | Different amino acid backbone |
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | 793663-51-1 | 0.85 | Propanoic acid structure |
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | 240490-00-0 | 0.85 | Different stereochemistry |
The uniqueness of (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride lies in its specific trifluoromethyl substitution pattern on the phenyl ring, which significantly influences its chemical reactivity and biological interactions compared to these similar compounds .
This comprehensive overview underscores the relevance of (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride in both research and potential therapeutic applications.